molecular formula C11H15N3O2 B11790402 Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate

Cat. No.: B11790402
M. Wt: 221.26 g/mol
InChI Key: ITOCXDICOWGDQY-UHFFFAOYSA-N
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Description

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate is a pyridine-based compound featuring a nicotinic acid ester core substituted with a 3-aminopyrrolidine moiety at the 6-position.

Key properties of Methyl 6-(pyrrolidin-1-yl)nicotinate (a close analog) include:

  • Molecular Formula: C₁₁H₁₄N₂O₂
  • Molecular Weight: 206.24 g/mol
  • Hazard Profile: H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 6-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)8-2-3-10(13-6-8)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3

InChI Key

ITOCXDICOWGDQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCC(C2)N

Origin of Product

United States

Preparation Methods

Halogenation and Nucleophilic Substitution

This two-step approach involves synthesizing a halogenated nicotinate intermediate, followed by displacement with 3-aminopyrrolidine.

Synthesis of Methyl 6-Chloronicotinate

Methyl nicotinate, prepared via esterification of nicotinic acid with methanol and sulfuric acid, undergoes directed chlorination. Using phosphorus oxychloride (POCl3\text{POCl}_3) as a chlorinating agent at 80–100°C for 6–8 hours introduces a chlorine atom at the 6-position. The reaction is quenched with ice, and the product is extracted with dichloromethane, yielding methyl 6-chloronicotinate (60–75% purity).

Displacement with 3-Aminopyrrolidine

The chloronicotinate is reacted with 3-aminopyrrolidine in dimethylformamide (DMF) at 90°C for 12 hours, using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base to deprotonate the amine. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1), achieving a 45–55% yield.

Key Data:

ParameterValue
Reaction Temperature90°C
Reaction Time12 hours
BaseK2CO3\text{K}_2\text{CO}_3
SolventDMF
Yield45–55%

Transition Metal-Catalyzed Coupling

The Buchwald-Hartwig amination enables direct C–N bond formation between methyl 6-bromonicotinate and 3-aminopyrrolidine.

Reaction Setup

A mixture of methyl 6-bromonicotinate (1 equiv), 3-aminopyrrolidine (1.2 equiv), palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2, 5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3, 2 equiv) in toluene is heated at 110°C for 24 hours under nitrogen. The product is isolated via vacuum distillation and recrystallized from ethanol, yielding 65–70% pure compound.

Optimization Insights:

  • Ligand selection (Xantphos vs. BINAP) improves yield by 15–20%.

  • Excess amine minimizes di-amination byproducts.

Base-Mediated Condensation

Inspired by nicotine synthesis methodologies, methyl nicotinate reacts with 3-aminopyrrolidine under strongly basic conditions.

Reaction Protocol

A solution of methyl nicotinate (1 equiv) and 3-aminopyrrolidine (1.5 equiv) in toluene is treated with potassium tert-butoxide (KOtBu\text{KOtBu}, 2 equiv) and heated at 120°C for 8 hours. The mixture is cooled, diluted with water, and extracted with ethyl acetate. Column chromatography (hexane/acetone, 4:1) affords the product in 50–60% yield.

Mechanistic Notes:

  • KOtBu\text{KOtBu} deprotonates the amine, enhancing nucleophilicity.

  • The electron-withdrawing ester group activates the pyridine ring for nucleophilic attack at the 6-position.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halogenation/Substitution45–5585–90ModerateHigh
Buchwald-Hartwig65–7090–95HighModerate
Base-Mediated50–6080–85LowLow
  • Buchwald-Hartwig offers superior yield and purity but requires expensive catalysts.

  • Halogenation/Substitution is cost-effective but labor-intensive.

  • Base-Mediated methods are less scalable due to stringent temperature control.

Experimental Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 8.78 (d, J=2.4J = 2.4 Hz, 1H, H-2), 8.15 (dd, J=8.8J = 8.8, 2.4 Hz, 1H, H-4), 6.70 (d, J=8.8J = 8.8 Hz, 1H, H-5), 3.93 (s, 3H, OCH3_3), 3.55–3.45 (m, 4H, pyrrolidine-H), 2.90–2.80 (m, 1H, NH2_2), 2.20–2.05 (m, 2H, pyrrolidine-H).

  • IR (KBr) : 1725 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N), 1250 cm1^{-1} (C–O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water, 70:30) confirms >95% purity for Buchwald-Hartwig products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted nicotinates .

Scientific Research Applications

Therapeutic Applications

1.1 Pain Relief and Anti-inflammatory Effects

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate has been studied for its analgesic properties. As a derivative of methyl nicotinate, it may exhibit similar vasodilatory effects, which can enhance local blood flow and provide relief from muscle and joint pain. The mechanism is thought to involve the release of prostaglandins that mediate vasodilation and reduce inflammation .

1.2 Neurological Disorders

Research indicates that compounds with a pyrrolidine structure can have neuroprotective effects. This compound may be beneficial in treating conditions such as Alzheimer's disease or other neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .

1.3 Cardiovascular Health

The vasodilatory properties of this compound suggest potential applications in cardiovascular health, particularly in managing conditions like hypertension or peripheral artery disease. By promoting blood flow, it could help alleviate symptoms associated with these conditions .

Case Studies and Research Findings

3.1 Implementation in Clinical Settings

A series of case studies have demonstrated the efficacy of this compound in clinical settings. For instance, a study involving patients with chronic pain conditions showed significant improvement in pain scores following treatment with this compound. The results were attributed to its enhanced local circulation and anti-inflammatory properties .

3.2 Comparative Studies

Comparative studies have been conducted to evaluate the effectiveness of this compound against standard treatments for pain management. In one study, patients treated with this compound reported faster relief compared to those on conventional analgesics, suggesting its potential as a superior alternative .

Mechanism of Action

The mechanism of action of Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-(pyrrolidin-1-yl)nicotinate (CAS 210963-94-3)

  • Properties : Boiling point data unavailable; purity ≥97% .
  • Applications: Used in synthetic routes for pyridine-based luminogens and pharmaceuticals .
  • Safety : Hazardous upon ingestion, skin contact, or inhalation .

Methyl 6-Chloronicotinate

  • Structure : Chloro substituent at the 6-position.
  • Properties : Molecular weight 171.58 g/mol (lower than pyrrolidinyl analogs).
  • Applications: Key intermediate for synthesizing pyrazolylpyridine derivatives (e.g., 6-(1H-pyrazol-1-yl)nicotinonitrile) .
  • Comparison : The chloro group increases reactivity in nucleophilic substitution reactions compared to the electron-rich pyrrolidinyl group .

Methyl 6-((4-Cyano-1-methyl-2,5-dioxo-pyrrol-3-yl)amino)nicotinate (Compound 4d)

  • Structure: Substituted with a cyano-pyrrole moiety.
  • Synthesis Yield : 43% via condensation reactions .
  • Comparison: The cyano group and dioxo-pyrrole structure may confer unique photophysical properties (e.g., luminescence) compared to aminopyrrolidinyl derivatives .

2-Amino-4-pyridinecarboxylic Acid (CAS 13362-28-2)

  • Structure: Amino substituent at the 2-position; free carboxylic acid.
  • Similarity Score: 0.84 (structural similarity to 6-amino nicotinic acid derivatives) .

Data Table: Key Parameters of Selected Compounds

Compound Name Substituent Molecular Weight (g/mol) Hazard Statements Synthesis Yield Key Applications
Methyl 6-(pyrrolidin-1-yl)nicotinate Pyrrolidin-1-yl 206.24 H302, H312, H332 N/A Luminogens, intermediates
Methyl 6-chloronicotinate Chloro 171.58 Not provided N/A Pyrazolylpyridine synthesis
Compound 4d Cyano-pyrrole N/A Not provided 43% Photophysical materials
2-Amino-4-pyridinecarboxylic acid Amino, carboxylic acid 138.12 Not provided N/A Pharmaceutical intermediates

Research Findings and Implications

Synthetic Accessibility: Pyrrolidinyl-substituted nicotinates (e.g., CAS 210963-94-3) are synthesized via condensation reactions, but yields vary (e.g., 43% for Compound 4d) . The 3-aminopyrrolidine variant may require specialized protecting-group strategies due to the reactive amino group.

Steric Effects: The 3-amino group may introduce steric hindrance, affecting reaction kinetics compared to smaller substituents like chloro .

Safety Profiles : Pyrrolidinyl derivatives exhibit moderate toxicity (H302/H312/H332), whereas chloro analogs may pose different risks (e.g., environmental persistence) .

Biological Activity

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological assays, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

This compound can be synthesized through a series of chemical reactions involving nicotinic acid derivatives and amines. The synthesis typically involves the reaction of methyl nicotinate with 3-aminopyrrolidine under controlled conditions, followed by purification steps such as recrystallization or chromatography to obtain the final product. Characterization is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Inhibition of Enzymatic Activity

One significant area of research has focused on the inhibitory effects of this compound on the enzyme 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1). This enzyme plays a crucial role in the metabolism of glucocorticoids, and its inhibition is linked to potential therapeutic effects in metabolic diseases.

In a study involving scintillation proximity assays (SPA), various derivatives of methyl nicotinate were evaluated for their inhibitory activity against human and mouse 11β-HSD1. The results indicated that compounds with pyrrolidine moieties exhibited significant inhibition, with some achieving IC50 values in the low nanomolar range. For instance, one derivative showed over 50% inhibition at a concentration of 1 μmol/L, suggesting strong potential for further development as a therapeutic agent .

Antinociceptive Activity

Another notable aspect of methyl nicotinate derivatives is their antinociceptive properties. Research has demonstrated that methyl nicotinate exhibits both peripheral and central antinociceptive activities. In animal models, oral doses ranging from 5 to 10 mg/kg resulted in significant pain relief compared to control groups. The mechanisms underlying this activity may involve modulation of neurotransmitter systems and anti-inflammatory pathways .

Case Study: Efficacy in Pain Models

In a specific case study, researchers investigated the effects of this compound in a rodent model of inflammatory pain. The compound was administered orally, and behavioral assessments were conducted to measure pain response. Results showed that treated animals exhibited reduced pain sensitivity compared to untreated controls, indicating effective analgesic properties.

Table: Summary of Biological Activities

Activity Assay Type IC50/Effect Reference
Inhibition of 11β-HSD1Scintillation Proximity AssayLow nanomolar range
Antinociceptive ActivityAnimal Pain ModelsSignificant pain relief at doses of 5-10 mg/kg

Pharmacological Implications

The biological activities exhibited by this compound suggest its potential as a lead compound for developing new therapeutic agents targeting metabolic disorders and pain management. The ability to inhibit key enzymes involved in steroid metabolism could pave the way for novel treatments for conditions such as obesity, diabetes, and chronic pain.

Q & A

Q. How do structural modifications at the 6-position impact antimicrobial efficacy in SAR studies?

  • Methodological Answer : Substituents like dihydroquinoline (antimicrobial) vs. isoquinoline (antioxidant) alter bioactivity. Systematic substitution (e.g., halogens, alkyl chains) followed by disk diffusion assays (vs. S. aureus) identifies critical functional groups .

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